3-Methyl-1-adamantylisothiocyanate

Overview

Description

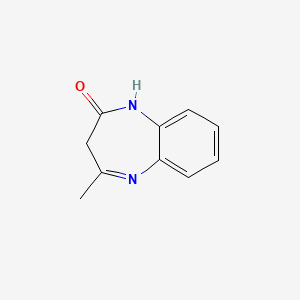

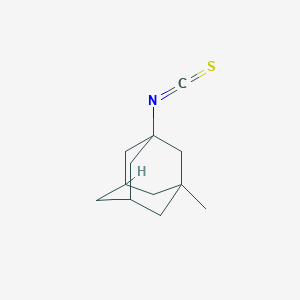

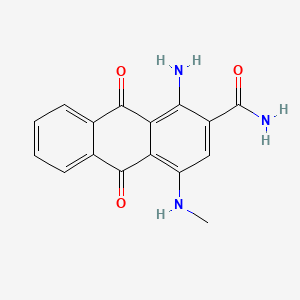

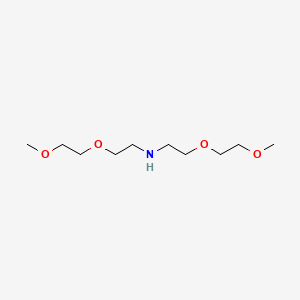

3-Methyl-1-adamantylisothiocyanate is a chemical compound with the molecular formula C12H17NS and a molecular weight of 207.34 . It is also known by the synonym AKOS BB-9718 .

Synthesis Analysis

The synthesis of isothiocyanates, including 3-Methyl-1-adamantylisothiocyanate, can be performed in a “one-pot”, two-step procedure, in the presence of an organic base (Et3N, DBU, or NMM), and carbon disulfide via dithiocarbamates . The reaction involves the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO−) as a desulfurization reagent .Scientific Research Applications

Stability and Solvolysis

- Alkyl substitution on 1-adamantyl cations, including those with methyl groups, influences their stability and solvolysis rates in nonaqueous solvents. Specifically, the solvolysis of alkylated 1-bromoadamantanes in aqueous organic solvents is markedly decelerated, attributed to a combination of steric hindrance and hydrophobic interactions (Takeuchi et al., 2001).

Coordination Chemistry

- In the study of coordination chemistry of lipoic acid and related compounds, N-(1-Adamantyl)lipoamide was examined for its protonation properties and the behavior of its proton complexes, revealing insights into its structural characteristics (Wilhelm, Koch, & Strasdeit, 2002).

Molecular and Crystal Structure

- Research on 1-(adamantane-1-carbonyl) thioureas, synthesized by reacting adamantyl isothiocyanate with amines, sheds light on the influence of substituents on their molecular and crystal structures. This research provides valuable insights into the conformational and vibrational properties of these compounds (Saeed, Flörke, & Erben, 2014).

Functionalization of Adamantanes

- The Lewis acid catalyzed electrophilic cyclization of 7-Methylenebicyclo[3.3.1]nonan-3-one in the presence of π- and N-Nucleophiles has been studied for the preparation of 1,3-difunctionalized adamantane derivatives, which includes the reaction with silyl isothiocyanate (Olah, Krishnamurti, & Prakash, 1990).

Synthesis of Adamantylthioureas

- A series of imidazo[2,1-b]thiazole adamantylthioureas was synthesized by reacting methylsulfanylethylamines with 1-adamantylisothiocyanate, demonstrating the potential for novel compound synthesis and their properties (Andreani et al., 1993).

Ring-Opening and Expansion Study

- The study of 3,4-Di(1-adamantyl)-1,2-dithiete explores its reduction and treatment with various compounds, providing insights into the synthesis and behavior of adamantane derivatives (Nakayama et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, 3-Methyl-1-butanethiol, indicates that it is highly flammable, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle such chemicals with care, using appropriate personal protective equipment and following safe laboratory practices.

properties

IUPAC Name |

1-isothiocyanato-3-methyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJAYYILGFJOGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10343612 | |

| Record name | 3-methyl-1-adamantylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-adamantylisothiocyanate | |

CAS RN |

136860-48-5 | |

| Record name | 3-methyl-1-adamantylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10343612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Naphthalenesulfonic acid, 3-hydroxy-4-[(2-hydroxy-1-naphthalenyl)azo]-, zinc salt (2:1)](/img/structure/B1617668.png)

![Octadecane, 1,1',1''-[1,2,3-propanetriyltris(oxy)]tris-](/img/structure/B1617679.png)

![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)